
2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione typically involves the fluorination of indene derivatives. One common method includes the reaction of indene with hexafluoropropene in the presence of a catalyst under controlled temperature and pressure conditions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance.
Wirkmechanismus
The mechanism by which 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated indene derivatives, 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione is unique due to its high degree of fluorination, which imparts superior stability and reactivity. Similar compounds include:
- 1,3,3-Trichloro-2,2,4,5,6,7-hexafluoro-1H-indene
- 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3-dione
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
58161-60-7 |
|---|---|
Molekularformel |
C9F6O2 |
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
2,2,4,5,6,7-hexafluoroindene-1,3-dione |
InChI |
InChI=1S/C9F6O2/c10-3-1-2(4(11)6(13)5(3)12)8(17)9(14,15)7(1)16 |
InChI-Schlüssel |
XYWXKKFHKSXACO-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)C(C2=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)
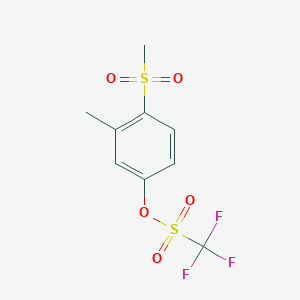

![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)
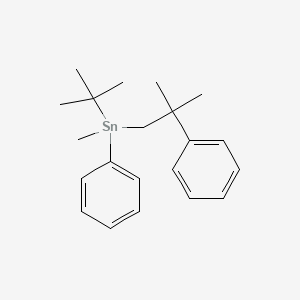

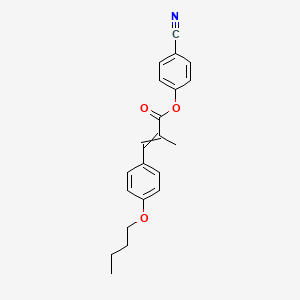
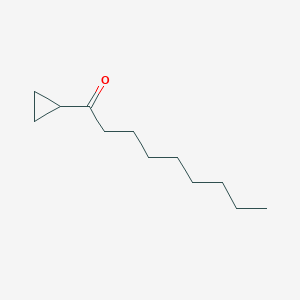
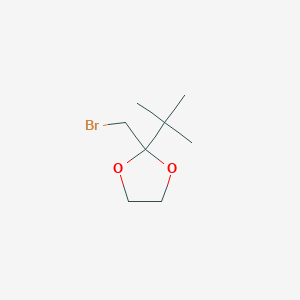
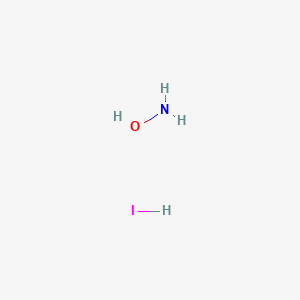

![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)

